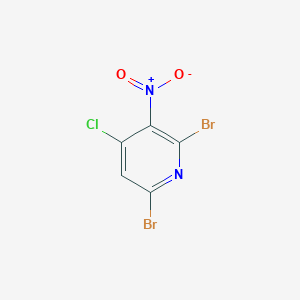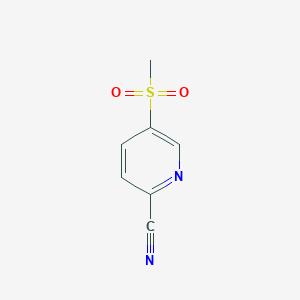
5-(Methylsulfonyl)picolinonitrile
Vue d'ensemble
Description
5-(Methylsulfonyl)picolinonitrile is a chemical compound with the molecular formula C7H6N2O2S and a molecular weight of 182.2 g/mol . It is not intended for human or veterinary use and is used for research purposes only.
Molecular Structure Analysis
The molecular structure of 5-(Methylsulfonyl)picolinonitrile consists of a picolinonitrile core with a methylsulfonyl group attached . The InChI code for this compound is 1S/C7H6N2O2S/c1-12(10,11)7-3-2-6(4-8)9-5-7/h2-3,5H,1H3 .Applications De Recherche Scientifique
Phototriggered DNA Phosphoramidate Ligation
5-(Methylsulfonyl)picolinonitrile derivatives have been used in phototriggered nonenzymatic DNA phosphoramidate ligation reactions. This method allows selective protection and deprotection of the 5'-amino group of oligonucleotides, enabling the controlled initiation and rate of DNA ligation, which is significant for studying model protocellular systems and prebiotic nucleic acid synthesis (Cape et al., 2012).
Catalysis in Formic Acid Dehydrogenation
N-(Methylsulfonyl)-2-pyridinecarboxamide, a derivative of 5-(Methylsulfonyl)picolinonitrile, has been employed as a ligand in Ir complexes for formic acid dehydrogenation (FADH). The design of these ligands aims to enhance catalyst stability, showcasing the potential of these compounds in facilitating efficient catalytic processes (Guo et al., 2023).
Synthesis of Novel Therapeutic Agents for Alzheimer’s Disease
A new series of sulfonamides derived from 4-methoxyphenethylamine have been synthesized, incorporating structures related to 5-(Methylsulfonyl)picolinonitrile. These compounds have shown significant inhibitory activity against acetylcholinesterase, suggesting potential therapeutic applications for Alzheimer’s disease (Abbasi et al., 2018).
Construction of Host Materials for Organic Light-Emitting Diodes
Derivatives of 5-(Methylsulfonyl)picolinonitrile have been used to construct host materials for red phosphorescent organic light-emitting diodes (PHOLEDs). These materials exhibit strong intermolecular charge-transfer characteristics, contributing to improved device performance (Liu et al., 2018).
Antioxidant, Antifungal, and Antibacterial Activities
A series of arylsulfonamide-based derivatives incorporating 5-(Methylsulfonyl)picolinonitrile structures have demonstrated considerable antioxidant, antifungal, and antibacterial activities. These compounds show promising potential for developing new therapeutic agents (Kumar & Vijayakumar, 2017).
Synthesis of 3-Hydroxy-4-Substituted Picolinonitriles
A unique synthetic approach has been developed to create 3-hydroxy-4-substituted picolinonitriles through a gold(I)-catalyzed cyclization process. This methodology highlights the versatility and potential applications of 5-(Methylsulfonyl)picolinonitrile derivatives in complex chemical syntheses (Fukuhara et al., 2018).
Safety And Hazards
Propriétés
IUPAC Name |
5-methylsulfonylpyridine-2-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N2O2S/c1-12(10,11)7-3-2-6(4-8)9-5-7/h2-3,5H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGTUUPXIIZIOLR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CN=C(C=C1)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(Methylsulfonyl)picolinonitrile | |
CAS RN |
848141-13-9 | |
| Record name | 5-(Methylsulfonyl)pyridine-2-carbonitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details











Synthesis routes and methods III
Procedure details





Synthesis routes and methods IV
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


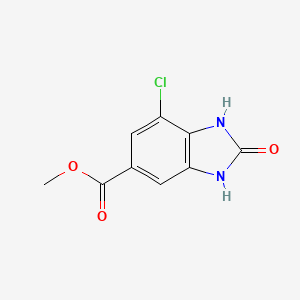
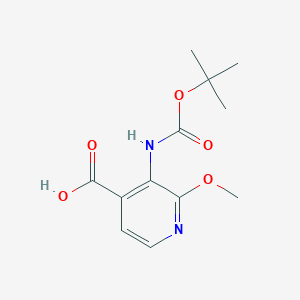
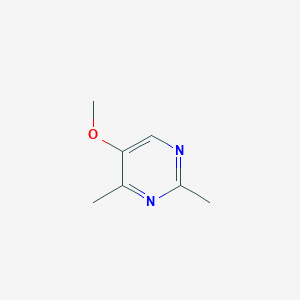
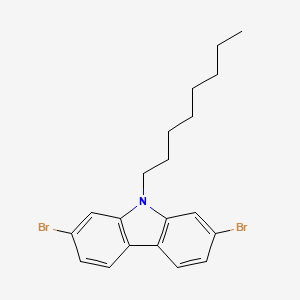
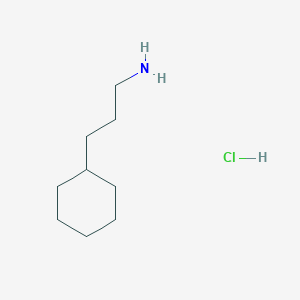
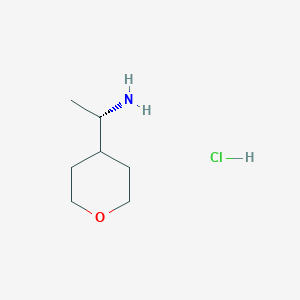

![[1,2,4]Triazolo[1,5-a]pyrimidin-2-ylmethanol](/img/structure/B1428593.png)
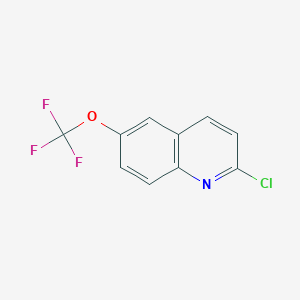
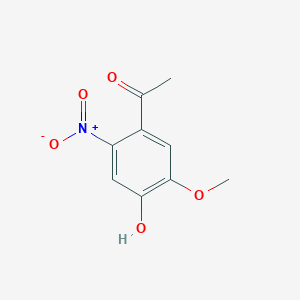
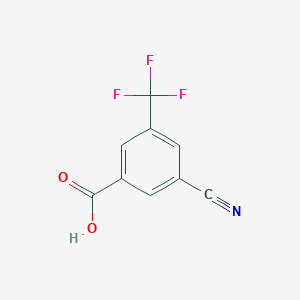
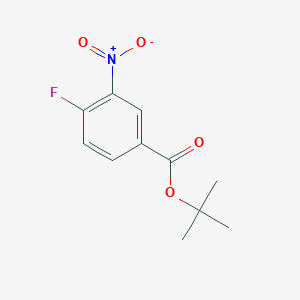
![Tert-butyl[(3,5-dimethylphenyl)methyl]amine](/img/structure/B1428600.png)
